Moxifloxacin exhibits a broad spectrum of antibacterial activity, including against strains resistant to other antibiotics like penicillin. Researchers are investigating its effectiveness against emerging pathogens and exploring its potential use in combination therapies to combat multidrug-resistant bacteria [].
Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies are evaluating moxifloxacin's ability to disrupt or eradicate biofilms associated with chronic infections like those in cystic fibrosis patients [].
Recent research suggests moxifloxacin might possess anti-inflammatory properties beyond its direct antibacterial effect. This opens avenues for exploring its use in inflammatory diseases like chronic obstructive pulmonary disease (COPD).
Moxifloxacin's role in various diseases is being explored through in vitro (laboratory) and in vivo (animal) studies. These studies aim to understand its mechanism of action, efficacy in disease models, and potential side effects before clinical trials in humans.
The success of moxifloxacin as a fluoroquinolone antibiotic has spurred research in developing new generations of these drugs. Studying moxifloxacin's structure and activity helps scientists design novel antibiotics with improved efficacy and reduced resistance profiles [].
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic, primarily used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum agent. Moxifloxacin is indicated for conditions such as pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis. The compound is known for its enhanced activity against respiratory pathogens compared to earlier fluoroquinolones like ciprofloxacin .
The chemical structure of moxifloxacin is characterized by its unique methoxy group at carbon 8, which differentiates it from other compounds in the fluoroquinolone class. Its chemical formula is , with an average molecular weight of approximately 401.43 g/mol .
Moxifloxacin undergoes several chemical transformations during its synthesis and metabolism. The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of inactive metabolites that are excreted via urine and feces. Notably, moxifloxacin does not significantly interact with cytochrome P450 enzymes, which minimizes drug-drug interactions common with other medications .
The synthesis of moxifloxacin involves multiple steps, beginning with the preparation of racemic 2,8-diazabicyclo[4.3.0]nonane, followed by resolution using tartaric acid and subsequent reactions to introduce the quinolinecarboxylic acid moiety .
Moxifloxacin's mechanism of action is primarily through the inhibition of bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, moxifloxacin prevents the unwinding and repair of DNA strands necessary for bacterial replication and survival. This bactericidal effect makes it particularly effective against a wide range of bacterial infections .
In clinical studies, moxifloxacin has demonstrated superior efficacy in treating respiratory infections compared to other fluoroquinolones due to its enhanced activity against Streptococcus pneumoniae and Haemophilus influenzae .
The synthesis of moxifloxacin typically involves several key steps:
This multi-step process highlights the complexity involved in producing this antibiotic.
Moxifloxacin is widely utilized in clinical settings for treating various infections:
Due to its broad spectrum of activity and favorable pharmacokinetic profile, moxifloxacin is often preferred in cases where other antibiotics may be less effective.
Moxifloxacin has been studied for potential interactions with various medications:
Moxifloxacin shares similarities with other fluoroquinolones but has distinct features that set it apart:
| Compound | Spectrum of Activity | Unique Features |
|---|---|---|
| Ciprofloxacin | Broad-spectrum | Less effective against Gram-positive bacteria |
| Levofloxacin | Broad-spectrum | More active against Gram-positive bacteria than ciprofloxacin |
| Gatifloxacin | Broad-spectrum | Associated with higher rates of adverse effects |
| Norfloxacin | Narrower spectrum | Primarily effective against Gram-negative bacteria |
Moxifloxacin's unique methoxy group enhances its efficacy against respiratory pathogens while maintaining a lower propensity for certain side effects observed in other fluoroquinolones .
| Descriptor | Information |
|---|---|
| Molecular formula | C₂₁H₂₄FN₃O₄ [1] |
| Exact molecular mass | 401.175 g mol⁻¹ [1] [2] |
| International Union of Pure and Applied Chemistry name | 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1] [3] |
| Preferred International Chemical Identifier key | FABPRXSRWADJSP-MEDUHNTESA-N [1] |
| Canonical SMILES | [H][C@]12CN(C[C@@]1([H])NCCC2)C1=C(F)C=C2C(=O)C(=CN(C3CC3)C2=C1OC)C(O)=O [1] |
Moxifloxacin possesses two tetrahedral stereogenic centres located at positions 4a and 7a of the diazabicyclononane ring. Both centres have the absolute configuration S,S [1]. Capillary electrophoretic profiling of the R,R, R,S and S,R isomers demonstrates that the marketed S,S form exceeds 99.9% enantiomeric purity and does not racemise under accelerated thermal or solution-state stress, confirming configurational stability during storage and use [4].
| Medium | Quantitative solubility | Conditions | Citation |
|---|---|---|---|
| Water (25 °C) | 0.168 mg mL⁻¹ [5] | neutral pH | [5] |
| Phosphate-buffered saline pH 7.2 | 0.20 mg mL⁻¹ [6] | 25 °C | [6] |
| Dimethyl-sulfoxide | 10 mg mL⁻¹ [6] | 25 °C | [6] |
| Dimethyl-formamide | 3.33 mg mL⁻¹ [6] | 25 °C | [6] |
| Ethanol (293–323 K) | 6.5 × 10⁻³–1.3 × 10⁻² mg mL⁻¹ [7] | equilibrium | [7] |
The logarithmic octanol–water partition coefficient log P, determined in silico and confirmed experimentally, ranges from −0.51 to +0.01, placing the molecule at the hydrophilic–lipophilic border [8] [9].
| Functional group | Acid dissociation constant p Kₐ | Dominant ionic form at 37 °C | Citation |
|---|---|---|---|
| Carboxylic acid (C-3) | 6.4 ± 0.5 [2] | deprotonated above pH 7 | [2] [9] |
| Secondary amine (diazabicyclononane) | 9.4–9.5 [8] [9] | protonated below pH 9 | [8] [9] |
Between pH 6.5 and 8.0 the zwitterionic species predominates, explaining the minimum in the V-shaped pH–stability profile observed for aqueous solutions [10].
| Technique (λ or ν) | Diagnostic signal | Structural assignment | Citation |
|---|---|---|---|
| Ultraviolet absorbance 288.2 nm | π → π* transition of quinolone chromophore in water | [11] | |
| Ultraviolet absorbance 293 nm | same chromophore in methanol | [12] | |
| Ultraviolet absorbance 294 nm | same chromophore in 0.1 mol L⁻¹ hydrochloric acid | [13] | |
| Infrared 1 709 cm⁻¹ | C=O stretch of free carboxylic acid | [14] | |
| Infrared 1 622 cm⁻¹ | C=O stretch of quinolone keto group | [14] | |
| Infrared 1 619–1 623 cm⁻¹ & 1 347–1 377 cm⁻¹ | asymmetric and symmetric COO⁻ stretches in metal complexes | [14] | |
| Fluorescence λexc 289 nm / λem 464 nm | aromatic emission enhanced in β-cyclodextrin inclusion complex | [15] |
Photolysis of aqueous moxifloxacin (pH 2–12) follows first-order kinetics with specific acid–base catalysis. The apparent rate constant k_obs rises from 0.69 × 10⁻⁴ min⁻¹ at pH 7.5 to 19.5 × 10⁻⁴ min⁻¹ at pH 12.0; second-order rate constants are 6.61 × 10⁻² M⁻¹ min⁻¹ for hydrogen-ion and 19.20 × 10⁻² M⁻¹ min⁻¹ for hydroxide-ion catalysis [10]. Five major photoproducts have been characterised by liquid-chromatography high-resolution mass spectrometry (Table 1).
Copper(II) accelerates hydrolysis most strongly, reducing the activation energy to 85.8 kJ mol⁻¹ and shortening t₀.₅ to fewer than four hours at 110 °C. The catalytic effect decreases in the sequence Cu(II) > Fe(III) > Zn(II) > Al(III) [16].
Neutral, acidic and alkaline hydrolyses (eleven-day exposure, 60 °C) induce 15.7%, 18.9% and 22.3% loss respectively; hydrogen-peroxide oxidative stress produces 32.8% loss, daylight 7.4% and ultraviolet irradiation 8.1% [17]. Solid-state photodegradation of tablets also follows first-order kinetics and is faster for moxifloxacin than for ciprofloxacin, norfloxacin or ofloxacin [18].
| Product code | [M + H]⁺ (m/z) | Principal structural change | Formation environment | Citation |
|---|---|---|---|---|
| MP-1 | 432.16 | Hydroxylation of pyrrole ring | acidic or alkaline photolysis | [10] |
| MP-2 | 418.18 | Hydroxylation of piperidine ring | acidic light exposure | [10] |
| MP-3 | 416.16 | Oxidation of piperidine ring | acidic medium | [10] |
| MP-4 | 293.09 | Cleavage to quinolone core | prolonged irradiation, pH > 10 | [10] |
| MP-5 | 430.15 | Side-chain oxidation | alkaline photolysis | [10] |
| Decarboxylated derivative | 358.10 | Loss of C-3 carboxyl | Cu(II)-catalysed hydrolysis | [16] |
| Fragment P-3 | 263.40 | Diazabicyclononane scission | high-temperature hydrolysis | [16] |
These pathways demonstrate that the diazabicyclononane substituent is the primary photolabile and hydrolytically sensitive moiety, whereas the fluorinated quinolone scaffold remains comparatively intact.
| Property | Numerical value | Citation |
|---|---|---|
| Melting point | 203 – 208 °C | [2] |
| Predicted boiling point | 636 ± 55 °C | [2] |
| Density (predicted) | 1.408 ± 0.06 g cm⁻³ | [2] |
| Plane-polarised rotation (aqueous solution, 25 °C) | −193° | [2] |
| Octanol–water log P | 0.01 | [8] [5] |
| Water solubility at 25 °C | 0.168 mg mL⁻¹ | [5] |
| Acid dissociation constant p Kₐ (carboxyl) | 6.4 ± 0.5 | [2] [9] |
| Base dissociation constant p Kₐ (amine) | 9.4 – 9.5 | [8] [9] |
The quinolone classification system represents a systematic approach to categorizing these antibacterial agents based on their structural characteristics, antimicrobial spectrum, and clinical applications [1] [2] [3]. The contemporary four-generation classification scheme, introduced in 1997, provides a framework that correlates structural modifications with expanded therapeutic utility [3].
First-generation quinolones, exemplified by nalidixic acid, oxolinic acid, and cinoxacin, are characterized by the absence of fluorine substitution at position 6 and limited systemic activity [1] [2]. These compounds primarily demonstrate activity against gram-negative bacteria and achieve minimal serum concentrations, restricting their utility to urinary tract infections [1] [3].
Second-generation fluoroquinolones marked a significant advancement with the introduction of fluorine at position 6, which dramatically enhanced their antimicrobial potency and systemic bioavailability [4] [5]. Representative compounds include norfloxacin, ciprofloxacin, ofloxacin, and pefloxacin, which demonstrate improved gram-negative coverage and enhanced pharmacokinetic properties [1] [2] [3].
Third-generation fluoroquinolones further expanded the antimicrobial spectrum to include enhanced activity against gram-positive bacteria, particularly penicillin-sensitive and penicillin-resistant Streptococcus pneumoniae, and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae [3] [6]. This generation includes levofloxacin, sparfloxacin, gatifloxacin, and grepafloxacin [2] [3].
Fourth-generation fluoroquinolones represent the most recent advancement, incorporating structural modifications that provide broad-spectrum activity including significant anaerobic coverage [1] [2] [3]. This generation includes moxifloxacin, trovafloxacin, gatifloxacin, and delafloxacin, with moxifloxacin serving as the prototype for enhanced gram-positive and anaerobic activity [7] [8] [9].
Moxifloxacin occupies a distinctive position within the fourth-generation fluoroquinolone classification, representing a paradigm shift in fluoroquinolone design through specific structural innovations [10] [7] [8]. The compound demonstrates the characteristic features that define fourth-generation agents: dual targeting of both DNA gyrase and topoisomerase IV, which significantly reduces the propensity for resistance development [2] [7] [8].
The fourth-generation designation reflects moxifloxacin's enhanced activity profile compared to earlier fluoroquinolones [11] [12] [8]. Clinical studies demonstrate superior penetration into aqueous humor, achieving concentrations of 1.86 ± 1.06 micrograms per milliliter compared to 0.94 ± 0.72 micrograms per milliliter for gatifloxacin [11]. This enhanced tissue penetration correlates with improved clinical efficacy against resistant bacterial strains [12] [8] [9].
Moxifloxacin's classification as a fourth-generation agent is further supported by its unique resistance profile [9] [13] [14]. The compound demonstrates activity against bacterial strains resistant to second and third-generation fluoroquinolones, particularly gram-positive organisms that have developed resistance to ciprofloxacin and ofloxacin [9]. The spontaneous mutation frequency for moxifloxacin (6 × 10⁻¹¹) represents a significant improvement over structurally similar compounds lacking the C8-methoxy group [13] [14].
The fundamental quinolone pharmacophore consists of a bicyclic structure with essential functional groups at specific positions [4] [5] [15]. Positions 2, 3, and 4 represent invariant structural elements critical for biological activity [15] [16]. The carboxylic acid group at position 3 and the carbonyl group at position 4 form the essential pharmacophore required for DNA gyrase and topoisomerase IV binding [15] [16].
Moxifloxacin maintains this conserved core structure while incorporating specific modifications that distinguish it from other fluoroquinolones [10] [17] [18]. The compound retains the essential 4-quinolone-3-carboxylic acid pharmacophore while introducing unique substituents at positions 1, 7, and 8 that significantly enhance its biological activity [19] [18] [20].
Position 1 modifications in moxifloxacin feature a cyclopropyl group, which represents an optimal substitution for enhancing antimicrobial potency [15] [16]. This cyclopropyl substitution, shared with ciprofloxacin and other advanced fluoroquinolones, contributes to improved DNA gyrase binding affinity and enhanced bacterial cell penetration [5] [15].
The position 6 fluorine atom, characteristic of all fluoroquinolones, remains unchanged in moxifloxacin and provides the enhanced antibacterial activity and improved pharmacokinetic properties that distinguish fluoroquinolones from their non-fluorinated predecessors [4] [5] [21].
Position 7 Substitution: Diazabicyclononyl Ring System
Moxifloxacin's most distinctive structural feature is the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl substituent at position 7, commonly referred to as a diazabicyclononyl ring system [10] [17] [19] [20] [22]. This bicyclic amine substituent represents a significant departure from the simple piperazine rings found in earlier fluoroquinolones such as ciprofloxacin and norfloxacin [19] [20] [23].
The diazabicyclononyl substitution provides multiple advantages over conventional piperazine derivatives [19] [24] [13]. The bulky bicyclic structure prevents active efflux by bacterial resistance mechanisms, particularly the NorA and pmrA efflux pumps associated with gram-positive bacterial resistance [24] [25] [22]. Structural studies demonstrate that this large, hydrophobic moiety at position 7 reduces the ability of bacteria to efflux the compound across the cell wall [13].
Crystal structure analysis reveals that the diazabicyclononyl ring exhibits conformational flexibility within DNA gyrase-fluoroquinolone complexes, with the C7 substituent showing greater mobility compared to other structural elements [26]. This flexibility may contribute to the enhanced binding affinity and reduced susceptibility to resistance mutations [26] [27].
Position 8 Substitution: Methoxy Group
The methoxy group (-OCH₃) at position 8 represents another critical structural innovation in moxifloxacin [10] [17] [19] [20] [22]. This substitution distinguishes moxifloxacin from second-generation fluoroquinolones like ciprofloxacin, which possess hydrogen at this position [22] [13] [14].
The C8-methoxy substitution provides significant advantages in terms of antibacterial potency and resistance prevention [13] [14] [28]. Comparative studies with structural analogs demonstrate that the methoxy group enhances bactericidal activity against gram-positive bacteria and significantly reduces the propensity for resistance development [13] [14]. The spontaneous mutation frequency for moxifloxacin (6 × 10⁻¹¹) compared to its C8-chlorine analog BAY y 3118 (4 × 10⁻⁷) illustrates the profound impact of the methoxy substitution [13] [14].
Mechanistic studies indicate that the C8-methoxy group contributes to enhanced DNA gyrase and topoisomerase IV binding through altered electronic properties and improved target enzyme interactions [13] [28] [27]. The methoxy substitution appears to enhance the formation of stable ternary complexes with DNA and target enzymes, leading to improved antibacterial efficacy [27].
Comparative Structural Analysis
The structural modifications in moxifloxacin can be quantitatively compared with other fluoroquinolones through molecular descriptor analysis [19] [23]. Moxifloxacin's molecular weight of 401.43 g/mol reflects the substantial size increase contributed by the diazabicyclononyl substituent compared to ciprofloxacin (331.34 g/mol) and norfloxacin (319.33 g/mol) [17] [29].
The partition coefficient (LogP) of moxifloxacin (0.01) demonstrates the balanced lipophilic-hydrophilic character achieved through the combination of the bulky C7 substituent and the polar C8-methoxy group [17] [18] [11]. This balanced character contributes to enhanced tissue penetration while maintaining adequate aqueous solubility [11] [30].
Molecular modeling studies reveal that moxifloxacin's unique substitution pattern creates a distinct three-dimensional molecular shape that optimizes interactions with bacterial target enzymes while minimizing interactions with human topoisomerases [18] [23]. The combination of C7 and C8 modifications creates a molecular architecture specifically optimized for enhanced antibacterial activity and reduced resistance development [23] [27].
Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational approach for understanding the molecular basis of moxifloxacin's enhanced biological activity [31] [32] [33] [34]. These mathematical models correlate structural features with biological activities, providing insights into the molecular determinants of antibacterial efficacy [31] [35] [33].
Molecular Descriptors and Bioactivity Correlations
QSAR studies on fluoroquinolones, including moxifloxacin, have identified key molecular descriptors that correlate with antibacterial activity [36] [37] [38]. Constitutional descriptors such as molecular weight, atom count, and bond count reflect the structural complexity introduced by moxifloxacin's unique substituents [36] [37]. The compound's molecular weight of 401.43 g/mol and 53 total atoms represent significant increases over simpler fluoroquinolones, correlating with enhanced target binding affinity [17] [36].
Topological descriptors, including connectivity indices and Zagreb indices, quantify the molecular branching and complexity introduced by the diazabicyclononyl ring system [36] [38]. These descriptors demonstrate strong correlations with biological activity, suggesting that molecular complexity contributes to enhanced target specificity and reduced resistance development [37] [38].
Electronic descriptors, particularly HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, provide insights into the electron-donating and electron-accepting properties that influence DNA gyrase binding [36] [39] [38]. The C8-methoxy group in moxifloxacin alters the electronic distribution, contributing to enhanced target enzyme interactions [36] [38].
Predictive Models for Antibacterial Activity
Multiple QSAR studies have developed predictive models specifically for fluoroquinolone antibacterial activity [36] [37] [40]. A comprehensive study by Minovski et al. demonstrated excellent predictive performance with correlation coefficients (R²) ranging from 0.8108 to 0.9212 across different assay systems [37]. These models successfully predict minimal inhibitory concentration (MIC) values based on molecular structural features [37] [40].
Neural network approaches have shown superior performance compared to linear regression methods for predicting fluoroquinolone activity [37] [40]. Counter-propagation artificial neural networks achieved correlation coefficients exceeding 0.90 for predicting antitubercular activity, demonstrating the non-linear relationship between structure and biological activity [37].
Three-dimensional QSAR models using Comparative Molecular Field Analysis (CoMFA) have provided spatial insights into structure-activity relationships [40] [41]. These models identify specific regions around the fluoroquinolone molecule where steric and electrostatic modifications can enhance or diminish biological activity [40] [41].
Resistance Prediction Models
QSAR modeling has proven particularly valuable for predicting resistance development potential [13] [39] [38]. Studies comparing moxifloxacin with structural analogs demonstrate that specific molecular descriptors correlate with reduced resistance selection [13] [39]. The C8-methoxy substitution consistently emerges as a key structural feature associated with lower mutation frequencies and delayed resistance development [13] [14].
Genotoxicity prediction models have identified molecular features associated with reduced mutagenic potential [39] [38] [42]. These models suggest that moxifloxacin's structural modifications contribute to lower genotoxicity compared to earlier fluoroquinolones, supporting its improved safety profile [39] [38].
Clinical Outcome Prediction
Recent advances in QSAR modeling have extended to predicting clinical outcomes and adverse effects [43]. Machine learning models incorporating molecular descriptors with clinical data have achieved high accuracy in predicting fluoroquinolone-associated cardiotoxicity [43]. These models identify moxifloxacin as having elevated cardiotoxicity risk, correlating with its structural features and clinical observations [43].
The integration of molecular descriptors with pharmacokinetic and pharmacodynamic data has enabled the development of comprehensive models that predict both efficacy and safety outcomes [35] [43]. These multi-endpoint models provide a holistic approach to understanding structure-activity relationships and support rational drug design efforts [32] [33].
Model Validation and Applicability
QSAR models for fluoroquinolones have undergone rigorous validation using both internal cross-validation and external test sets [36] [37] [44]. Leave-one-out cross-validation typically yields Q² values exceeding 0.60, indicating robust predictive performance [36] [37]. External validation with independent datasets confirms the generalizability of these models to novel fluoroquinolone structures [37] [44].
The applicability domain of fluoroquinolone QSAR models encompasses structurally diverse compounds while maintaining predictive accuracy [39] [44]. These models have successfully predicted the biological activities of novel fluoroquinolone derivatives, supporting their utility in drug discovery and development efforts [37] [41].
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